2-[2-Sulfo(ethyl-d4)]pseudourea
Description
2-[2-Sulfo(ethyl-d4)]pseudourea (CAS: 1346602-43-4) is a deuterated analog of a sulfonated pseudourea derivative. Its molecular formula is C₃H₄D₄N₂O₃S₂, with a molecular weight of 188.26 g/mol . This compound is classified as a reference standard for impurities associated with Mesna (sodium 2-mercaptoethanesulfonate), a therapeutic agent used to mitigate chemotherapy-induced hemorrhagic cystitis . The structure incorporates a deuterated ethyl-sulfo group (-SO₃H) and a pseudourea moiety (-N-C(=NH)-NH₂), which distinguishes it from other Mesna-related impurities. Its deuterated form enhances utility in analytical applications, such as liquid chromatography-mass spectrometry (LC-MS), by providing distinct isotopic signatures for accurate quantification .
Properties
CAS No. |
1346602-43-4 |
|---|---|
Molecular Formula |
C3H8N2O3S2 |
Molecular Weight |
188.252 |
IUPAC Name |
2-carbamimidoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonic acid |
InChI |
InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i1D2,2D2 |
InChI Key |
LTHWZZOUNJCHES-LNLMKGTHSA-N |
SMILES |
C(CS(=O)(=O)O)SC(=N)N |
Synonyms |
2-[(Aminoiminomethyl)thio](ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; 2-(Amidinothio)(ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; Carbamimidothioic Acid 2-Sulfo(ethyl-d4) Ester; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Sulfo(ethyl-d4)]pseudourea typically involves the reaction of deuterated ethylamine with thiourea and sulfuric acid. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms. The general reaction scheme is as follows:
Step 1: Deuterated ethylamine is reacted with thiourea in the presence of sulfuric acid.
Step 2: The reaction mixture is heated to facilitate the formation of the sulfoethyl group.
Step 3: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-Sulfo(ethyl-d4)]pseudourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pseudourea derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-Sulfo(ethyl-d4)]pseudourea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of deuterated compounds.
Biology: Employed in proteomics research to study protein structures and functions.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the formulation of dyes and cosmetics, particularly in products aimed at preventing gray hair
Mechanism of Action
The mechanism of action of 2-[2-Sulfo(ethyl-d4)]pseudourea involves its interaction with specific molecular targets. The sulfoethyl group can form strong interactions with proteins, altering their structure and function. This interaction is crucial in proteomics research, where the compound is used to label and study proteins. The deuterium atoms in the compound provide additional stability and enable precise tracking in experimental studies .
Comparison with Similar Compounds
Key Structural and Molecular Features
The following table summarizes critical parameters of 2-[2-Sulfo(ethyl-d4)]pseudourea and related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₃H₄D₄N₂O₃S₂ | 188.26 | 1346602-43-4 | Deuterated ethyl-sulfo, pseudourea |
| Mesna-d4 (sodium salt) | C₂HD₄NaO₃S₂ | 168.20 | N/A | Deuterated thiol, sulfonate |
| Dimesna-d8 (disulfide analog) | C₄D₈Na₂O₆S₄ | 334.39 | N/A | Deuterated disulfide, sulfonate pairs |
Functional Group and Reactivity Differences
- The deuterated ethyl-sulfo group enhances stability against metabolic degradation compared to non-deuterated analogs .
- Mesna-d4 : Contains a deuterated thiol (-SD) and sulfonate group. The thiol group is prone to oxidation, forming disulfide linkages (e.g., Dimesna-d8), but deuterium substitution may slow this process .
- Dimesna-d8 : A fully deuterated disulfide derivative with two sulfonate groups. Its higher molecular weight (334.39 g/mol) and disulfide bond make it less reactive than the pseudourea analog but more stable in oxidative environments .
Analytical Utility
- Deuterated Standards: All three compounds serve as internal standards for LC-MS due to their isotopic labels, which avoid overlap with non-deuterated analytes .
- Chromatographic Behavior : The pseudourea moiety in this compound likely increases polarity compared to Mesna-d4, leading to shorter retention times in reverse-phase HPLC. Dimesna-d8, with its disulfide bond, may exhibit intermediate retention .
Notes
Deuterium Labeling : Deuterated analogs like this compound are indispensable for minimizing matrix effects in mass spectrometry .
Data Gaps: Limited experimental data on exact pKa values, thermal stability, and kinetic parameters for hydrolysis of the pseudourea group necessitate further studies.
Regulatory Status: None of these compounds are listed under major global chemical inventories (e.g., TSCA, REACH), as they are specialized reference materials .
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